2-Methyl-1-propanethiol

Description

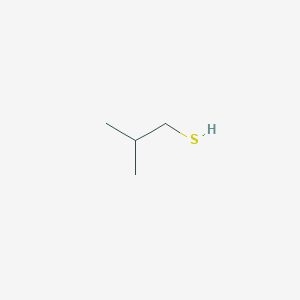

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-4(2)3-5/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFAOUQQXJIZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060156 | |

| Record name | 1-Propanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with cooked vegetable, mustard-like odour | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

88.50 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in oil and alcohol | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.829-0.836 | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

513-44-0 | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H070UFP2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-79 °C | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methyl-1-propanethiol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-propanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as isobutyl mercaptan, is an organosulfur compound with the chemical formula C4H10S.[1] It is a colorless liquid recognized by its strong, pungent odor, often likened to that of a skunk.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including quantitative data, experimental methodologies, and key chemical reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this compound may be utilized.

Physical Properties

This compound is a volatile, colorless liquid with a distinct and powerful odor.[1] Its physical characteristics are crucial for its handling, storage, and application in various experimental and industrial settings. A summary of its key physical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H10S | [1] |

| Molecular Weight | 90.19 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Strong, pungent, skunk-like | [1] |

| Boiling Point | 87-89 °C | |

| Melting Point | -145 °C | [2] |

| Density | 0.831 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4385 |

Table 2: Solubility and Vapor Properties of this compound

| Property | Value | Source(s) |

| Water Solubility | Poorly soluble/Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | |

| Vapor Pressure | 124 mmHg at 37.8 °C | |

| Vapor Density | 3.1 (vs air) |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the presence of the thiol (-SH) functional group. This group imparts nucleophilic character to the molecule and is susceptible to oxidation.

Key Chemical Reactions:

-

Oxidation: Thiols can be oxidized to form disulfides. In the case of this compound, oxidation yields diisobutyl disulfide.[3][4] This reaction is a common pathway for the dimerization of thiols.

-

Nucleophilic Substitution: The sulfur atom in this compound acts as a nucleophile, enabling it to participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.[1]

-

Thioester Formation: The reaction of this compound with carboxylic acids or their derivatives can produce thioesters, which are valuable intermediates in organic synthesis.[1]

Logical Relationship of Key Properties

Caption: Key properties and reactions of this compound.

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of this compound. These represent standard laboratory procedures.

Determination of Boiling Point

Objective: To determine the boiling point of this compound at atmospheric pressure.

Methodology:

-

A small volume of this compound is placed in a distillation flask. A few boiling chips are added to ensure smooth boiling.

-

A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the side arm leading to the condenser.

-

The flask is heated gently.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer, with the condensate dripping from the thermometer bulb, is recorded as the boiling point. The temperature should remain constant during this phase.

Determination of Density

Objective: To measure the density of this compound at a specified temperature (e.g., 25 °C).

Methodology:

-

A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

-

The pycnometer is filled with this compound.

-

The filled pycnometer is placed in a constant temperature bath (25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Oxidation to Diisobutyl Disulfide

Objective: To synthesize diisobutyl disulfide via the oxidation of this compound.

Methodology:

-

This compound is dissolved in a suitable solvent, such as ethanol (B145695) or dichloromethane.

-

An oxidizing agent, such as a solution of iodine (I2) in the same solvent, is added dropwise to the thiol solution with stirring. The reaction progress can often be monitored by the disappearance of the iodine color.

-

The reaction is stirred at room temperature until completion.

-

The solvent is removed under reduced pressure.

-

The resulting crude diisobutyl disulfide can be purified by techniques such as distillation or column chromatography.

-

The identity and purity of the product can be confirmed by spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry).

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for this compound

| Category | Information | Source(s) |

| General Hazards | Highly flammable liquid and vapor. Irritating to eyes, respiratory system, and skin. | [5] |

| Health Hazards | May cause skin sensitization. Inhalation of high concentrations can lead to respiratory irritation and potentially affect the central nervous system. Ingestion may be harmful. | [5] |

| Fire Hazards | Severe fire hazard when exposed to heat, flames, or oxidizers. Combustion produces toxic gases, including sulfur oxides. | [5] |

| Handling | Use in a well-ventilated area, preferably in a fume hood. Keep away from ignition sources. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat). | [5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidants, acids, and bases. |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Key identifiers are provided below.

Table 4: Spectroscopic and Structural Identifiers

| Identifier | Value | Source(s) |

| CAS Registry Number | 513-44-0 | [1] |

| SMILES String | CC(C)CS | |

| InChI Key | BDFAOUQQXJIZDG-UHFFFAOYSA-N |

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The data presented, including physical constants, chemical reactivity, experimental methodologies, and safety information, is intended to support researchers and scientists in their work with this compound. The distinct properties of this compound, governed by its thiol group, make it a versatile, albeit hazardous, chemical with important applications in various fields.

References

An In-depth Technical Guide to the Synthesis of Isobutyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl mercaptan, also known as 2-methyl-1-propanethiol, is a vital organosulfur compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and as an odorant for safety purposes in gases like natural gas.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for isobutyl mercaptan, focusing on methodologies relevant to both laboratory and industrial-scale production. The core synthesis routes discussed are the reaction of isobutanol with hydrogen sulfide (B99878) and the anti-Markovnikov addition of hydrogen sulfide to isobutylene (B52900). This document furnishes detailed experimental protocols, presents quantitative data for analogous reactions to provide performance benchmarks, and includes schematic diagrams of the reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

Isobutyl mercaptan ((CH₃)₂CHCH₂SH) is a colorless to pale yellow liquid characterized by a strong, pungent odor.[1] Its utility in organic synthesis stems from the reactive thiol (-SH) group, which serves as a nucleophile and a building block for the introduction of sulfur-containing moieties into more complex molecules. The synthesis of isobutyl mercaptan can be approached through several chemical strategies, primarily involving the reaction of a C4 precursor with a sulfur source. This guide will focus on two of the most pertinent methods: the conversion of isobutyl alcohol and the hydrothiolation of isobutylene.

Synthesis Pathway 1: From Isobutanol and Hydrogen Sulfide

A common and direct method for the synthesis of primary mercaptans is the reaction of the corresponding primary alcohol with hydrogen sulfide at elevated temperatures and pressures, often in the presence of a catalyst.[2][3][4] This process is a dehydration-sulfhydration reaction.

Reaction Mechanism and Pathway

The reaction proceeds via the catalyzed substitution of the hydroxyl group of isobutanol with a thiol group from hydrogen sulfide. The use of a catalyst is crucial to facilitate the reaction, which might otherwise require more extreme conditions and result in lower yields. A plausible mechanism involves the protonation of the alcohol's hydroxyl group by an acidic catalyst, followed by the elimination of water to form a carbocation intermediate. This carbocation is then attacked by the hydrosulfide (B80085) anion (HS⁻) or hydrogen sulfide itself to yield the final product. To enhance selectivity and yield, mixed catalyst systems, such as a combination of a hydrotreating catalyst and a dehydration catalyst, can be employed to manage the reaction's thermodynamics.[4]

Figure 1: Synthesis of Isobutyl Mercaptan from Isobutanol.

Experimental Protocol

The following is a representative experimental protocol adapted from general procedures for the synthesis of primary mercaptans from primary alcohols.[4]

Materials:

-

Isobutanol

-

Hydrogen Sulfide (gas)

-

Catalyst: A blend of a hydrotreating catalyst (e.g., cobalt and molybdenum oxides on an alumina (B75360) support) and a dehydration catalyst (e.g., gamma-alumina).[4]

Equipment:

-

High-pressure fixed-bed flow reactor

-

Gas and liquid feed pumps

-

Temperature and pressure controllers

-

Condenser and product collection system

Procedure:

-

The catalyst bed is packed into the fixed-bed flow reactor. The catalyst is pre-treated as per the manufacturer's recommendations, which may involve reduction under a hydrogen flow.

-

The reactor is heated to the desired reaction temperature, typically in the range of 200-400°C.

-

The reactor is pressurized with an inert gas, and then the pressure is maintained with the reactant flow. Pressures can range from 100 to 600 psig.[4]

-

Isobutanol and hydrogen sulfide are continuously fed into the reactor at a specific molar ratio, for instance, a 1:4 to 1:12 ratio of alcohol to hydrogen sulfide.[2][4]

-

The flow rates are adjusted to achieve the desired space velocity.

-

The reactor effluent, a mixture of isobutyl mercaptan, unreacted starting materials, water, and byproducts, is passed through a condenser to liquefy the product.

-

The liquid product is collected, and the non-condensable gases are scrubbed.

-

The collected crude product is then purified, typically by distillation, to isolate the isobutyl mercaptan.

Figure 2: Experimental Workflow for Isobutanol Pathway.

Quantitative Data (for Analogous Reactions)

| Starting Alcohol | Catalyst | Temperature (°C) | Pressure (psig) | Molar Ratio (H₂S:Alcohol) | Conversion (%) | Reference |

| n-Propanol | Phosphoric acid on kieselguhr | 275 | ~135 | 6:1 | 41 | [2] |

| sec-Butanol | Phosphoric acid on kieselguhr | 175 | ~135 | 4:1 | 63 | [2] |

| n-Butanol | CoMo/alumina + γ-alumina | ~240 | 450-600 | >12:1 | High | [4] |

Synthesis Pathway 2: From Isobutylene and Hydrogen Sulfide

The addition of hydrogen sulfide to an olefin is a common method for mercaptan synthesis. In the case of an unsymmetrical olefin like isobutylene, the regioselectivity of the addition is critical. The Markovnikov addition of H₂S to isobutylene yields tert-butyl mercaptan. To synthesize isobutyl mercaptan (a primary mercaptan), an anti-Markovnikov addition is necessary. This is typically achieved through a free-radical mechanism.

Reaction Mechanism and Pathway

The anti-Markovnikov addition of hydrogen sulfide to isobutylene is initiated by a free radical source, such as an azo compound (e.g., azobisisobutyronitrile - AIBN) or under UV irradiation. The initiator generates thiyl radicals (HS•) from hydrogen sulfide. The thiyl radical then adds to the less substituted carbon of the isobutylene double bond, leading to the formation of a more stable tertiary carbon radical. This radical then abstracts a hydrogen atom from another molecule of hydrogen sulfide to form the isobutyl mercaptan product and regenerate a thiyl radical, which continues the chain reaction.

Figure 3: Synthesis of Isobutyl Mercaptan from Isobutylene.

Experimental Protocol

The following protocol is based on general procedures for the free-radical addition of hydrogen sulfide to olefins.

Materials:

-

Isobutylene (liquefied or as a gas)

-

Hydrogen Sulfide (gas)

-

Free-radical initiator (e.g., alpha,alpha'-azodiisobutyronitrile)

Equipment:

-

Pressure-resistant reaction vessel (e.g., a stainless steel autoclave)

-

Stirring mechanism

-

Temperature control system

-

Gas inlet and outlet ports

-

Product recovery and purification apparatus

Procedure:

-

The pressure-resistant vessel is charged with isobutylene and the free-radical initiator.

-

The vessel is sealed and purged with an inert gas.

-

Hydrogen sulfide is introduced into the vessel to the desired pressure. An excess of hydrogen sulfide is typically used.

-

The reaction mixture is heated to a temperature sufficient to decompose the initiator and initiate the reaction (e.g., 50-100°C for AIBN).

-

The reaction is allowed to proceed with stirring for a specified period.

-

After the reaction is complete, the vessel is cooled, and any excess pressure is carefully vented through a scrubbing system.

-

The crude reaction mixture is collected.

-

The product, isobutyl mercaptan, is purified from unreacted starting materials and byproducts by distillation.

Figure 4: Experimental Workflow for Isobutylene Pathway.

Quantitative Data

Specific yield data for the anti-Markovnikov addition of H₂S to isobutylene to form isobutyl mercaptan is not detailed in the provided search results. However, patents describing the free-radical addition of H₂S to terminal olefins generally claim high yields of the corresponding primary mercaptans. It is reasonable to expect that this process, when optimized, can provide good to excellent yields of isobutyl mercaptan.

Conclusion

The synthesis of isobutyl mercaptan can be effectively achieved through two primary pathways: the catalytic reaction of isobutanol with hydrogen sulfide and the free-radical mediated anti-Markovnikov addition of hydrogen sulfide to isobutylene. The choice of synthesis route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the capital investment in equipment. The reaction of isobutanol is a more direct conversion of a readily available C4 alcohol, while the hydrothiolation of isobutylene requires careful control of the reaction conditions to ensure the desired anti-Markovnikov regioselectivity. Both methods, when properly executed and optimized, are capable of producing high-purity isobutyl mercaptan for its various industrial and research applications. Further process development and optimization would be necessary to translate the described methodologies into robust, high-yield manufacturing processes.

References

- 1. nbinno.com [nbinno.com]

- 2. US2950323A - Mercaptan synthesis - Google Patents [patents.google.com]

- 3. FR2773367A1 - SYNTHESIS OF MERCAPTANS FROM ALCOHOLS - Google Patents [patents.google.com]

- 4. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-1-propanethiol

Compound of Interest: this compound

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (also known as isobutyl mercaptan). The information herein is intended to support researchers, scientists, and professionals in drug development and other chemical sciences in the identification, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Compound Information

-

Synonyms: Isobutyl mercaptan, 1-Isobutanethiol, 2-Methyl-1-propylthiol[1][3][4]

-

Structure:

-

Physical Properties: Colorless liquid with a strong, unpleasant odor.[7] It has a boiling point of 87-89 °C and a density of 0.831 g/mL at 25 °C.[1][7]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

2.1.1 ¹H NMR Spectroscopic Data

The proton NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| (CH₃)₂CH- | ~0.99 | Doublet | ~6.7 | 6H |

| -CH- | ~1.77 | Multiplet | 1H | |

| -CH₂- | ~2.44 | Doublet | ~7.2 | 2H |

| -SH | ~1.27 | Triplet | ~7.8 | 1H |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The data presented is a representative example.

2.1.2 ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| (CH₃)₂- | ~22.0 |

| -CH- | ~30.0 |

| -CH₂- | ~34.0 |

Note: The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| S-H stretch (thiol) | 2550 - 2600 | Weak to Medium |

| C-H bend | 1350 - 1480 | Medium |

| C-S stretch | 600 - 800 | Weak to Medium |

Source: Data compiled from the NIST Chemistry WebBook and general spectroscopic principles.[3][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Relative Intensity (%) | Fragment Ion |

| 90 | ~40 | [M]⁺ (Molecular Ion) |

| 57 | ~100 | [C₄H₉]⁺ |

| 43 | ~85 | [C₃H₇]⁺ |

| 41 | ~70 | [C₃H₅]⁺ |

| 33 | ~25 | [SH]⁺ |

Source: Data compiled from the NIST Chemistry WebBook.[8][11]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a volatile thiol like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Instrument Setup:

-

Place the salt plates in the spectrometer's sample holder.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify and label the major absorption bands.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Inject a small amount of the neat liquid sample directly into the ion source via a heated probe, or introduce it through a gas chromatograph (GC-MS) for separation from any impurities.

-

-

Instrument Setup:

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan over the desired mass-to-charge (m/z) range (e.g., 10-200 amu).

-

-

Data Acquisition:

-

Acquire the mass spectrum. The instrument will detect the fragment ions and the molecular ion.

-

-

Data Processing:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Spectroscopic Relationships

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between the molecular structure and the expected spectral data.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of molecular structure with expected NMR and IR signals.

References

- 1. This compound 92 , technical grade 513-44-0 [sigmaaldrich.com]

- 2. This compound [stenutz.eu]

- 3. 1-Propanethiol, 2-methyl- [webbook.nist.gov]

- 4. 1-Propanethiol, 2-methyl- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chembk.com [chembk.com]

- 8. 1-Propanethiol, 2-methyl- [webbook.nist.gov]

- 9. 1-Propanethiol, 2-methyl- [webbook.nist.gov]

- 10. 1-Propanethiol, 2-methyl- [webbook.nist.gov]

- 11. 1-Propanethiol, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Safety and Handling of CAS 513-44-0 (Isobutyl Mercaptan)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for CAS 513-44-0, also known as Isobutyl Mercaptan or 2-Methyl-1-propanethiol. The following sections detail the hazardous properties, exposure controls, emergency procedures, and proper storage and disposal of this compound.

Chemical Identification and Physical Properties

Isobutyl Mercaptan is a colorless to pale yellow liquid with a strong, unpleasant, skunk-like odor.[1] It is primarily used as an intermediate in organic synthesis and as an odorant for natural gas to enable leak detection.[2]

| Property | Value | Reference |

| Molecular Formula | C4H10S | [3][4] |

| Molecular Weight | 90.18 g/mol | [3] |

| CAS Number | 513-44-0 | [3] |

| EC Number | 208-162-6 | [3] |

| Melting Point | -145 °C | [3][5] |

| Boiling Point | 87-89 °C | [5] |

| Specific Gravity | 0.831 g/mL at 25 °C | [5][6] |

| Vapor Pressure | 123.76 mmHg at 37.8 °C | [6] |

| Flash Point | 15 °F (-9.44 °C) (Tag Closed Cup) | [5][7] |

| Refractive Index | 1.4385 - 1.4388 at 20 °C | [3][5] |

| Solubility | Sparingly soluble in water; soluble in alcohol, ether, and ethyl acetate.[4][5] |

Hazard Identification and Classification

Isobutyl Mercaptan is classified as a hazardous substance. It is a highly flammable liquid and vapor.[6] Exposure can cause irritation to the eyes, skin, and respiratory system.[5][6] It may also cause skin sensitization.[6]

Hazard Statement Summary:

-

H225: Highly flammable liquid and vapor.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Chronic exposure to mercaptans may lead to damage to the lungs, liver, and kidneys.[6]

Toxicology Data

The following table summarizes the available acute toxicity data for Isobutyl Mercaptan.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 7168 mg/kg | [6] |

| LD50 | Rat | Intraperitoneal | 917 mg/kg | [6] |

| Eye Irritation | Rabbit | - | 84 mg (moderate) | [5][6] |

Experimental Protocol Summaries

While detailed experimental protocols for the above studies are not fully available, some methodological information has been reported:

-

Acute Oral LD50 (Rat): In an acute oral toxicity study in albino rats, the LD50 was determined to be 1.8 g/kg (1800 mg/kg), with a standard deviation of 0.19 g/kg. Observed signs of toxicity included sedation, ataxia, occasional muscular tremors, and labored respiration. Recovery was typically complete within 24 hours for surviving animals. Necropsy of animals that died did not reveal gross pathology attributable to the substance.

-

Primary Eye Irritation (Rabbit): A study in albino rabbits resulted in a mean primary eye irritation score of 3.3 for unwashed eyes and 1.8 for washed eyes.

Exposure Limits

Occupational exposure limits for mercaptans vary by jurisdiction. The following values have been reported for butyl mercaptans:

| Jurisdiction | Organization | Limit Type | Value | Reference |

| Wyoming, USA | OSHA | PEL (Table Z-1) | 10 ppm (35 mg/m³) | [6] |

| Quebec, Canada | - | Permissible Exposure Value | 0.5 ppm (1.5 mg/m³) | [6] |

It is crucial to consult local regulations for the most current and applicable exposure limits.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific handling conditions. The following diagram outlines a general workflow for selecting adequate PPE.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Key PPE Recommendations:

-

Eye/Face Protection: Safety glasses with side shields or chemical goggles are essential.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC).[6] For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[6] For brief contact, a protection class of 3 or higher (> 60 minutes) is advised.[6] A lab coat, overalls, and a PVC apron should be worn.[6]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a respirator with a Type BAX filter of sufficient capacity.[6]

-

Footwear: Non-sparking safety footwear is recommended for large-scale use.[6]

First Aid Measures

Immediate medical attention should be sought for all significant exposures. The following diagram provides a decision tree for first aid response.

Caption: First Aid Decision Tree for Exposure to CAS 513-44-0.

-

Inhalation: Remove the individual from the contaminated area to fresh air. Keep the person warm and at rest.[6]

-

Skin Contact: Immediately remove all contaminated clothing, including footwear. Flush the skin and hair with running water, using soap if available.[6]

-

Eye Contact: Wash out immediately with fresh running water. Ensure complete irrigation of the eye by keeping the eyelids apart and moving them.[6]

-

Ingestion: Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Center or a doctor.[6]

Fire Fighting Measures

Isobutyl Mercaptan is a highly flammable liquid with a low flash point.[6][7] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.

-

Suitable Extinguishing Media: Foam, dry chemical powder, and carbon dioxide.[5][6]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

-

Specific Hazards: Combustion products include carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen sulfide (B99878) (H2S).[6] Closed containers may rupture due to pressure buildup under fire conditions.[6]

-

Protective Actions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear. Alert emergency responders and indicate the location and nature of the hazard.[6] For large fires involving tankers, consider evacuation of 1000 meters in all directions.[6]

Accidental Release Measures

All ignition sources must be removed from the area of a spill.[6]

Caption: Accidental Release and Spill Response Procedure.

-

Minor Spills: Remove all ignition sources. Clean up spills immediately with an inert absorbent material (e.g., sand, earth).[6] Warning: Never use dry, powdered hypochlorite or other strong oxidizers on mercaptan spills, as this can cause autoignition.[6]

-

Major Spills: Clear the area of all personnel and move upwind. Alert emergency responders, providing them with the location and nature of the hazard.[6] Contain the spill if possible and prevent it from entering drains or waterways.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames.[2] Ground and bond containers when transferring material.

-

Storage: Store in original containers in an approved flame-proof area.[6] Keep containers tightly closed in a cool, dry, and well-ventilated place.[2] Store away from oxidizing agents, nitrates, and chlorine bleaches, as contact may result in ignition.[6]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[6] This material and its container must be disposed of as hazardous waste.[6] Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[6] Puncture containers to prevent re-use and dispose of them at an authorized landfill.[6]

Disclaimer: This document is intended as a guide for the safe handling of CAS 513-44-0 by trained professionals. It is not exhaustive and does not replace a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all applicable safety regulations. Individuals must exercise their independent judgment in determining the appropriateness of this information for a particular purpose.

References

An In-depth Technical Guide to 2-Methyl-1-propanethiol: Nomenclature, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-1-propanethiol, a versatile organosulfur compound. The document details its nomenclature, physicochemical properties, experimental protocols for its synthesis and purification, and analytical methods for its characterization.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-methylpropane-1-thiol .

This compound is also known by a variety of synonyms, which are frequently encountered in literature and commercial sources. Understanding these alternative names is crucial for effective information retrieval.

Common Synonyms:

-

Isobutyl mercaptan

-

This compound

-

Isobutanethiol

-

1-Propanethiol, 2-methyl-

-

Isobutyl thiol

-

2-Methylpropyl mercaptan

-

1-Mercaptoisobutane

-

Thioisobutyl alcohol

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These data are essential for its handling, application in chemical synthesis, and for safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C4H10S | [1] |

| Molecular Weight | 90.19 g/mol | [1] |

| CAS Registry Number | 513-44-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, pungent, skunk-like | [2] |

| Density | 0.831 g/mL at 25 °C | [3] |

| Melting Point | -145 °C | [2] |

| Boiling Point | 87-89 °C | [3] |

| Flash Point | -10 °C (14 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.4385 | [3] |

| Vapor Pressure | 124 mmHg at 37.8 °C | [3] |

| Vapor Density | 3.1 (vs air) | [3] |

| Solubility | Slightly soluble in water; very soluble in alcohol and diethyl ether. | [5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound is via the nucleophilic substitution of an isobutyl halide with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793). The following protocol is a representative example using isobutyl bromide and thiourea.

Reaction Scheme:

-

(CH₃)₂CHCH₂Br + CS(NH₂)₂ → [(CH₃)₂CHCH₂SC(NH₂)₂]⁺Br⁻

-

[(CH₃)₂CHCH₂SC(NH₂)₂]⁺Br⁻ + 2NaOH → (CH₃)₂CHCH₂SH + NCNH₂ + NaBr + 2H₂O

Materials:

-

Isobutyl bromide

-

Thiourea

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol. Add an equimolar amount of isobutyl bromide to the solution. Heat the mixture to reflux for 2-3 hours. The formation of the S-isobutylthiouronium bromide salt may be observed as a precipitate.

-

Hydrolysis: After cooling the reaction mixture, add a solution of sodium hydroxide (2 molar equivalents) in water. Heat the mixture to reflux for another 2-3 hours. This will hydrolyze the isothiouronium salt to yield this compound.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess sodium hydroxide with dilute hydrochloric acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer twice with diethyl ether. Combine the organic extracts.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the diethyl ether by simple distillation. The crude this compound can then be purified by fractional distillation.

Purification by Fractional Distillation

Due to its relatively low boiling point, this compound can be effectively purified from less volatile impurities using fractional distillation.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Set up the fractional distillation apparatus in a fume hood.

-

Place the crude this compound and a few boiling chips into the distillation flask.

-

Heat the flask gently.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (87-89 °C).

-

Ensure a slow and steady distillation rate for optimal separation.

Analytical Methods

Gas chromatography is a suitable method for assessing the purity of this compound and for its quantitative analysis.

Typical GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl 95% silicone gum phase (e.g., DB-5), is often used. A common dimension is 30 m x 0.32 mm with a film thickness of 0.25 - 0.5 µm.[6]

-

Carrier Gas: Helium.[6]

-

Injector Temperature: 200 °C.[6]

-

Detector: A Flame Photometric Detector (FPD) is highly selective for sulfur compounds. A Flame Ionization Detector (FID) can also be used.[6]

-

Detector Temperature: 250 °C.[6]

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10-30 °C/min to 200 °C, and a final hold for 3 minutes is a representative program.[6]

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR (in CDCl₃):

-

~2.45 ppm (doublet, 2H): Corresponds to the two protons of the -CH₂- group adjacent to the sulfur atom.

-

~1.85 ppm (multiplet, 1H): Corresponds to the single proton of the -CH- group.

-

~1.25 ppm (triplet, 1H): Corresponds to the proton of the thiol (-SH) group.

-

~1.00 ppm (doublet, 6H): Corresponds to the six protons of the two equivalent -CH₃ groups.

-

-

¹³C NMR (in CDCl₃):

-

~43 ppm: Corresponds to the -CH₂- carbon.

-

~31 ppm: Corresponds to the -CH- carbon.

-

~22 ppm: Corresponds to the two equivalent -CH₃ carbons.

-

IR spectroscopy can be used to identify the functional groups present in this compound.

Key IR Absorption Bands:

-

~2560 cm⁻¹ (weak): S-H stretching vibration, characteristic of a thiol.

-

~2960-2870 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

~1465 cm⁻¹ and ~1385 cm⁻¹: C-H bending vibrations.

Chemical Reactivity and Visualization

A characteristic reaction of thiols is their oxidation to disulfides. This compound can be oxidized to form diisobutyl disulfide. This reaction is important in various biological and chemical contexts.

Caption: Oxidation of this compound to diisobutyl disulfide.

References

- 1. 1-Propanethiol, 2-methyl- (CAS 513-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1-Propanethiol, 2-methyl- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. Showing Compound this compound (FDB003273) - FooDB [foodb.ca]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Download [lf-public.deq.utah.gov:443]

A Comprehensive Technical Guide to the Solubility of 2-Methyl-1-propanethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-methyl-1-propanethiol (also known as isobutyl mercaptan) in various organic solvents. This document consolidates available solubility data, outlines experimental protocols for solubility determination, and presents a theoretical framework for understanding the solubility behavior of this compound.

Introduction to this compound

This compound (C₄H₁₀S) is an organosulfur compound belonging to the thiol class. It is a colorless liquid with a characteristic strong, unpleasant odor.[1] Its molecular structure, featuring a branched alkyl group and a sulfhydryl (-SH) functional group, dictates its physicochemical properties, including its solubility in different media. Understanding the solubility of this compound is crucial for its application in various fields, including as a flavoring agent, an analytical reagent, and in organic synthesis.[1]

The general principle of "like dissolves like" is the primary determinant of its solubility.[2] The branched alkyl chain imparts a nonpolar character to the molecule, while the thiol group introduces a degree of polarity, although it is less polar than the hydroxyl group in its alcohol analog, isobutanol. Thiols exhibit weak hydrogen bonding capabilities compared to alcohols, which influences their solubility in polar solvents.[2]

Qualitative and Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility are available and provide valuable guidance. The compound is generally described as soluble to very soluble in common organic solvents.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility |

| Alcohols | Alcohol (general) | Soluble / Very Soluble[1] |

| Ethanol | Miscible[3] | |

| Butanol | Miscible[3] | |

| 3-Methyl-1-butanol | Miscible[3] | |

| Benzyl alcohol | Miscible[3] | |

| 2-Ethylhexanol | Miscible[3] | |

| 2-Amino-2-methyl-1-propanol | Miscible[3] | |

| Ethers | Diethyl ether | Very Soluble |

| 1,2-Diethoxyethane | Miscible[3] | |

| Tetraethylene glycol dibutyl ether | Miscible[3] | |

| Esters | Ethyl acetate | Soluble[1] |

| Butyl acetate | Miscible[3] | |

| Ethyl benzoate | Miscible[3] | |

| Hydrocarbons | Benzene | Soluble / Miscible[1][3] |

| Halogenated Hydrocarbons | Tetrachloromethane | Miscible[3] |

| Ketones | 2,4-Pentanedione | Miscible[3] |

| 4-Hydroxy-4-methylpentan-2-one | Miscible[3] | |

| 4-Methyl-2-pentanone | Miscible[3] | |

| Nitrogen-containing | N,N-Dimethylaniline | Miscible[3] |

| Aniline | Miscible[3] | |

| Pyridine | Miscible[3] | |

| Formamide | Immiscible[3] | |

| Polyols | 1,2,3-Propanetriol (Glycerol) | Immiscible[3] |

| Other | Furfuryl alcohol | Miscible[3] |

| Aqueous | Water | Slightly soluble[1] |

Note: "Soluble" indicates that a significant amount of the solute dissolves in the solvent. "Very Soluble" indicates a higher degree of solubility. "Miscible" means the two liquids form a homogeneous solution in all proportions.[2]

Theoretical Framework of Solubility

The solubility of this compound is governed by the intermolecular forces between the solute and solvent molecules. The key interactions at play are:

-

Van der Waals Forces: The nonpolar isobutyl group of this compound interacts favorably with nonpolar organic solvents such as hydrocarbons and ethers through London dispersion forces.

-

Dipole-Dipole Interactions: The polar C-S and S-H bonds in the thiol group can engage in dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: The thiol group can act as a weak hydrogen bond donor and acceptor. Solvents that are strong hydrogen bond acceptors (like ethers and ketones) or donors (like alcohols) can interact with the thiol group, enhancing solubility.

The following diagram illustrates the "like dissolves like" principle in the context of this compound's solubility.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Methyl-1-propanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-propanethiol, also known as isobutyl mercaptan, is an organosulfur compound with the chemical formula (CH₃)₂CHCH₂SH.[1][2][3][4][5][6][7][8] As a volatile thiol, it is recognized by its characteristic strong and unpleasant odor. Beyond its sensory properties, understanding the thermodynamic characteristics of this compound is crucial for a variety of scientific and industrial applications. In the pharmaceutical and drug development sectors, the thermodynamic behavior of molecules is fundamental to predicting their stability, reactivity, and interactions within biological systems. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, presenting key quantitative data in a structured format, detailing the experimental protocols used for their determination, and illustrating the logical relationships between these properties.

Core Thermodynamic Properties

The thermodynamic properties of a substance dictate its behavior under varying conditions of temperature and pressure. For this compound, these properties have been meticulously determined through a series of calorimetric and ebulliometric studies.[9][10] The following tables summarize the key thermodynamic data for this compound in its liquid and gaseous states.

Table 1: Standard Molar Thermodynamic Properties of this compound

| Property | Value | Units | State | Reference |

| Molar Mass | 90.19 | g/mol | - | [1][2] |

| Standard Molar Enthalpy of Formation (ΔfH°) | -128.9 ± 0.8 | kJ/mol | Liquid | [5] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -2994.9 ± 0.6 | kJ/mol | Liquid | [5] |

| Standard Molar Entropy (S°) | 231.29 | J/(mol·K) | Liquid | [5] |

Table 2: Temperature-Dependent Molar Heat Capacity of Liquid this compound

| Temperature (K) | Molar Heat Capacity (Cp) (J/(mol·K)) | Reference |

| 298.15 | 171.88 | [11] |

| 300 | 172.6 | [9] |

| 310 | 175.8 | [9] |

| 320 | 179.1 | [9] |

| 330 | 182.5 | [9] |

| 340 | 186.0 | [9] |

| 350 | 189.6 | [9] |

Table 3: Vapor Pressure of this compound

| Temperature (K) | Vapor Pressure (kPa) | Reference |

| 321.36 | 26.35 | [9] |

| 333.15 | 40.89 | [9] |

| 344.15 | 61.18 | [9] |

| 361.85 | 101.325 | [9] |

Experimental Protocols

The accurate determination of the thermodynamic properties of this compound relies on a suite of precise experimental techniques. The foundational work by Scott et al. (1958) employed a combination of low-temperature calorimetry, vapor-flow calorimetry, comparative ebulliometry, and combustion calorimetry.[10][12] The following sections provide a detailed overview of the general methodologies for these key experiments.

Low-Temperature Adiabatic Calorimetry for Heat Capacity and Entropy

Low-temperature adiabatic calorimetry is a fundamental technique for determining the heat capacity of a substance as a function of temperature, from which its entropy can be calculated.

Methodology:

-

Sample Preparation: A highly purified sample of this compound is placed in a sample vessel, typically made of a material with well-characterized thermal properties like copper or gold-plated copper. The vessel is then sealed to contain the sample and a small amount of helium gas is often added to improve thermal conductivity.

-

Calorimeter Setup: The sample vessel is placed within a series of concentric, adiabatic shields in a high-vacuum cryostat. These shields are temperature-controlled to precisely match the temperature of the sample vessel, minimizing heat exchange with the surroundings.

-

Cooling: The entire assembly is cooled to a very low temperature, often near absolute zero, using liquid helium or a cryocooler.

-

Heating and Measurement: A known amount of electrical energy is supplied to a heater on the sample vessel, causing a small, incremental increase in its temperature. The temperature change is precisely measured using a calibrated thermometer, such as a platinum resistance thermometer.

-

Data Analysis: The heat capacity of the sample is calculated at each temperature step by dividing the energy input by the measured temperature rise, after accounting for the heat capacity of the sample vessel. By integrating the heat capacity data from near absolute zero up to a given temperature, the standard entropy of the substance can be determined based on the third law of thermodynamics.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry, specifically using a rotating-bomb calorimeter for sulfur-containing compounds, is the primary method for determining the standard enthalpy of combustion, from which the standard enthalpy of formation is calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample of liquid this compound is encapsulated in a combustible container, such as a gelatin capsule or a thin-walled glass ampoule.

-

Bomb Preparation: The sample is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the sulfur combustion products (sulfuric acid) are in a well-defined aqueous state. The bomb is then sealed and pressurized with a large excess of pure oxygen to approximately 30 atmospheres.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium, and the initial temperature is precisely recorded.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The total heat released by the combustion reaction is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated per mole of the substance.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) and sulfuric acid.

Comparative Ebulliometry for Vapor Pressure

Comparative ebulliometry is a precise method for determining the vapor pressure of a liquid as a function of temperature.

Methodology:

-

Apparatus: The apparatus consists of two interconnected ebulliometers, one containing the sample (this compound) and the other a reference substance with a well-known vapor pressure-temperature relationship (e.g., water). Both ebulliometers are connected to a common pressure system.

-

Boiling and Equilibrium: Both the sample and the reference liquid are heated to their boiling points under a controlled, common pressure. The design of the ebulliometers ensures that the boiling is smooth and that the vapor and liquid phases are in equilibrium.

-

Temperature Measurement: High-precision thermometers are used to measure the boiling temperatures of both the sample and the reference substance simultaneously.

-

Pressure Determination: The pressure of the system is determined from the measured boiling temperature of the reference substance using its known vapor pressure curve.

-

Data Collection: By varying the system pressure, a series of corresponding boiling temperatures for this compound are measured, allowing for the determination of its vapor pressure curve.

Logical Relationships and Workflows

The thermodynamic properties of a substance are interconnected and their experimental determination follows a logical workflow. The following diagrams, created using the DOT language, illustrate these relationships.

The diagram above illustrates how experimental techniques like calorimetry and ebulliometry are used to determine fundamental thermodynamic properties such as heat capacity, enthalpy of combustion, and vapor pressure. These primary properties are then used to calculate other important thermodynamic quantities like entropy and enthalpy of formation, which in turn contribute to the determination of Gibbs free energy.

This diagram outlines the generalized workflows for determining the enthalpy of formation, heat capacity and entropy, and vapor pressure of this compound. Each workflow highlights the key experimental steps, from sample preparation to the final calculation of the desired thermodynamic property.

Conclusion

The thermodynamic properties of this compound are well-characterized through rigorous experimental methodologies. The data presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for modeling molecular behavior, ensuring process safety, and predicting the stability and reactivity of this compound in various applications. The detailed experimental protocols and workflow diagrams further serve to elucidate the foundational work that underpins our knowledge of the thermodynamics of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Propanethiol, 2-methyl- [webbook.nist.gov]

- 4. 1-Propanethiol, 2-methyl- [webbook.nist.gov]

- 5. 1-Propanethiol, 2-methyl- [webbook.nist.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 1-Propanethiol, 2-methyl- (CAS 513-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Showing Compound this compound (FDB003273) - FooDB [foodb.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound: chemical thermodynamic properties and rotational isomerism (Journal Article) | OSTI.GOV [osti.gov]

- 11. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Isobutyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl mercaptan, systematically named 2-methyl-1-propanethiol, is a volatile organosulfur compound known for its potent and distinct odor. As a member of the thiol family, its presence, even in trace amounts, can significantly impact the aromatic profile of a substance. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies for isobutyl mercaptan. It summarizes quantitative data from various natural sources, details common experimental protocols for its identification, and presents logical and experimental workflows through standardized diagrams. This document serves as a core reference for researchers in flavor chemistry, natural products, and environmental science.

Discovery and Historical Context

The history of isobutyl mercaptan is intrinsically linked to early investigations into the chemical composition of skunk defensive secretions. Initial studies in the late 19th century correctly identified the presence of sulfur-containing compounds, or "mercaptans," but often misidentified the specific isomers. For many years, n-butyl mercaptan was erroneously cited as a primary component of skunk spray.

While a singular, celebrated moment of discovery for isobutyl mercaptan is not prominent in the historical record, its identification arose from the systematic progress in organic synthesis and analytical chemistry. The synthesis of various alkylthiols became more common throughout the late 19th and early 20th centuries. General methods for producing mercaptans, such as the reaction of an alkyl halide (like isobutyl iodide) with a hydrosulfide (B80085) salt (like potassium hydrosulfide), would have been capable of producing isobutyl mercaptan. These synthetic routes allowed chemists to create reference compounds, which were crucial for the eventual correct identification of this and other thiols in natural products as analytical techniques like gas chromatography and mass spectrometry became available.

Natural Occurrence of Isobutyl Mercaptan

Isobutyl mercaptan is a naturally occurring volatile compound found in a variety of animal secretions and plant-based foods. Its presence is often a result of the metabolic breakdown of sulfur-containing amino acids. The compound has been detected in several sources, though it is often present at trace levels, making quantification challenging.

Data Presentation: Quantitative Analysis

The following table summarizes the known natural sources of isobutyl mercaptan. It is important to note that while the compound has been detected in numerous matrices, publicly available quantitative data remains limited.

| Natural Source | Matrix | Concentration Range | Notes |

| Animal | |||

| Striped Skunk (Mephitis mephitis) | Defensive Secretion | Detected, not quantified in most public literature. A related compound, 3-methyl-1-butanethiol, is a major component. | Isobutyl mercaptan is a constituent of the complex thiol mixture responsible for the secretion's potent odor.[1][2][3] |

| Plant & Fermentation | |||

| Guava (Psidium guajava) | Fruit | Detected, not quantified. | Contributes to the characteristic strong, tropical aroma of the fruit.[4][5] |

| Cooked Beef | Meat | Detected, not quantified. | Formed during thermal degradation of sulfur-containing precursors. |

| Cooked Pork | Meat | Detected, not quantified. | Contributes to the overall flavor profile of cooked pork.[6][7][8] |

| Beer | Beverage | Detected, not quantified. | A minor volatile compound formed during fermentation.[4] |

| Milk & Milk Products | Dairy | Detected, not quantified. | Can contribute to the flavor profile.[4] |

Methodologies for Identification and Quantification

The analysis of isobutyl mercaptan and other volatile thiols in complex matrices is challenging due to their low concentrations, high volatility, and reactivity. The standard and most effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow: HS-SPME-GC-MS Analysis

The diagram below illustrates a typical workflow for the extraction and analysis of isobutyl mercaptan from a food or biological sample.

Detailed Experimental Protocol: Generalized HS-SPME-GC-MS Method

This protocol provides a generalized procedure for the determination of isobutyl mercaptan in a liquid or semi-solid food matrix. Optimization is required for each specific matrix.

-

Sample Preparation:

-

Accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.

-

Add 10 mL of a saturated sodium chloride (NaCl) solution to the vial. The salt increases the volatility of the analytes.

-

Spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated this compound or a different thiol not present in the sample) for accurate quantification.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial into the autosampler tray of the GC system, which is equipped with an SPME agitator and heater.

-

Incubation/Equilibration: Heat the sample vial at a constant temperature (e.g., 60°C) for 15 minutes with agitation to facilitate the release of volatile compounds into the headspace.[9][10]

-

Extraction: After equilibration, expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial.[9][11]

-

Maintain the extraction for 30-60 minutes at the same temperature with continued agitation to allow for the adsorption of analytes onto the fiber coating.[9]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the heated GC inlet (typically set at 250°C) for thermal desorption of the analytes. The desorption time is typically 2-5 minutes in splitless mode to ensure complete transfer of analytes to the column.

-

Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature program can be set as follows:

-

Initial temperature of 40°C, hold for 3 minutes.

-

Ramp at 5°C/minute to 150°C.

-

Ramp at 10°C/minute to 250°C, hold for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1.0-1.2 mL/min.

-

Mass Spectrometry: The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode (e.g., m/z 35-350) for identification. For enhanced sensitivity and quantification, Selected Ion Monitoring (SIM) mode can be used, targeting the characteristic ions of isobutyl mercaptan (e.g., m/z 90, 57, 41, 33).

-

-

Data Analysis:

-

Identification: Isobutyl mercaptan is identified by comparing its retention time and mass spectrum with that of a pure analytical standard run under the same conditions.

-

Quantification: The concentration is calculated by comparing the peak area ratio of the analyte to the internal standard against a previously established calibration curve.

-

Logical and Pathway Diagrams

Natural Occurrence of Isobutyl Mercaptan

This diagram illustrates the known natural sources where isobutyl mercaptan has been detected.

High-Level Olfactory Detection Pathway

Isobutyl mercaptan does not participate in a classical signaling pathway but is instead a ligand for olfactory receptors. This diagram shows the high-level process of its detection.

References

- 1. researchgate.net [researchgate.net]

- 2. Volatile components in defensive spray of the spotted skunk,Spilogale putorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound this compound (FDB003273) - FooDB [foodb.ca]

- 5. jfda-online.com [jfda-online.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methyl-1-propanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Methyl-1-propanethiol (also known as isobutyl mercaptan). The document details the molecule's structural parameters, including bond lengths and angles, and explores the nature of its covalent bonds. Spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are presented in tabular format to facilitate comparative analysis. Furthermore, a detailed experimental protocol for the synthesis of primary thiols from alkyl halides is provided, offering a practical methodology for laboratory preparation. The guide is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure

This compound, with the chemical formula C₄H₁₀S, is a primary thiol featuring a branched isobutyl group attached to the sulfhydryl (-SH) functional group. The presence of the thiol group is central to its chemical reactivity and physical properties.

Molecular Geometry

The three-dimensional arrangement of atoms in this compound is characterized by tetrahedral geometry around the sp³-hybridized carbon atoms and a bent geometry around the sulfur atom. The molecule exhibits rotational isomerism due to the rotation around the C-C and C-S single bonds, leading to different conformers with varying energies.

A diagram of the molecular structure is presented below:

Bond Parameters

| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |

| C-H | 1.09 | H-C-H (in CH₃) | 109.5 |

| C-C | 1.54 | H-C-C | 109.5 |

| C-S | 1.82 | C-C-C | 109.5 |

| S-H | 1.34 | C-S-H | 96.5 |

| C-C-S | 109.5 |

Chemical Bonding

The bonding in this compound is characterized by covalent bonds formed through the sharing of valence electrons between atoms.

-

C-H and C-C Bonds: These are typical nonpolar covalent bonds formed from the overlap of sp³ hybrid orbitals on carbon and the 1s orbital on hydrogen, or between two sp³ hybrid orbitals of adjacent carbon atoms.

-

C-S Bond: This is a polar covalent bond due to the difference in electronegativity between carbon (2.55) and sulfur (2.58). The sp³ hybrid orbital of the carbon atom overlaps with a 3p orbital of the sulfur atom.

-

S-H Bond: This is also a polar covalent bond, with the 1s orbital of hydrogen overlapping with a 3p orbital of sulfur. The polarity of this bond is responsible for the acidic nature of the thiol proton.

Spectroscopic Data

Spectroscopic analysis is a cornerstone for the identification and structural elucidation of molecules. The following sections present key spectroscopic data for this compound.

Infrared (IR) Spectroscopy